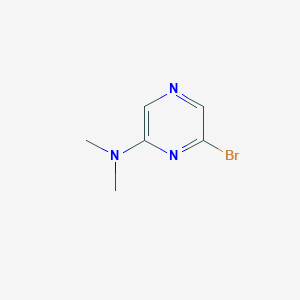

6-bromo-N,N-dimethylpyrazin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVZBBCKLDDCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294301 | |

| Record name | 6-Bromo-N,N-dimethyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-51-1 | |

| Record name | 6-Bromo-N,N-dimethyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027512-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N,N-dimethyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Predictive Analysis of a Novel Pyrazine Building Block

An In-depth Technical Guide to 6-bromo-N,N-dimethylpyrazin-2-amine

This technical guide provides a comprehensive analysis of 6-bromo-N,N-dimethylpyrazin-2-amine, a heterocyclic compound with significant potential as a building block in medicinal and materials chemistry. It is important to note that as of the date of this publication, specific experimental data for this compound is not widely available in peer-reviewed literature. Therefore, this document leverages established principles of physical organic chemistry and draws comparative data from structurally related analogs, such as its isomers and pyridine/pyridazine counterparts, to offer a predictive yet scientifically grounded overview.

The pyrazine ring is a "privileged" scaffold in drug discovery, appearing in numerous FDA-approved therapeutics. Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a valuable core for designing molecules that interact with biological targets. The presence of a bromine atom at the 6-position offers a versatile handle for synthetic diversification, primarily through metal-catalyzed cross-coupling reactions. The dimethylamino group at the 2-position significantly modulates the electronic character of the ring and provides a site for further functionalization or can influence the pharmacokinetic properties of a larger molecule.

This guide is intended for researchers, synthetic chemists, and drug development professionals who may consider using this molecule in their research endeavors. We will cover its fundamental chemical identity, predicted physicochemical properties, a plausible synthetic route, expected spectroscopic signatures, and potential applications, all while maintaining a rigorous, evidence-based approach.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is to establish its precise structure and associated identifiers.

-

IUPAC Name: 6-bromo-N,N-dimethylpyrazin-2-amine

-

Molecular Formula: C₆H₈BrN₃

-

Molecular Weight: 202.05 g/mol

-

Monoisotopic Mass: 200.99016 Da

-

CAS Number: While a specific CAS number for this compound is not prominently listed, the isomer 5-Bromo-N,N-dimethylpyrazin-2-amine has the CAS Number 446286-94-8[1]. Researchers should verify the CAS number upon sourcing or synthesis.

Below is a 2D representation of the chemical structure.

Caption: Chemical structure of 6-bromo-N,N-dimethylpyrazin-2-amine.

Predicted Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of 6-bromo-N,N-dimethylpyrazin-2-amine. These predictions are based on data from analogous compounds and general chemical principles.

| Property | Predicted Value / Observation | Rationale / Comparative Data |

| Physical State | Likely a liquid or low-melting solid at room temperature. | The related compound, 6-Bromo-N,N-dimethylpyridin-2-amine, is described as a liquid or a solid with a melting point of 56-57 °C. The pyrazine core may lead to a slightly higher melting point due to increased symmetry and potential for intermolecular interactions. |

| Boiling Point | Estimated >280 °C at 760 mmHg. | 6-Bromo-N,N-dimethylpyridin-2-amine has a boiling point of approximately 282 °C. The boiling point is expected to be in a similar range. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, DMSO). Sparingly soluble in water. | The presence of the nonpolar pyrazine ring and the dimethylamino group, combined with the bromo substituent, suggests good solubility in organic solvents. The nitrogen atoms in the pyrazine ring may allow for limited aqueous solubility through hydrogen bonding. |

| pKa (Conjugate Acid) | Estimated 2.0 - 3.5 | The pyrazine ring is less basic than pyridine due to the second electron-withdrawing nitrogen atom. The electron-donating dimethylamino group will increase basicity relative to unsubstituted pyrazine, but the electron-withdrawing bromine will counteract this effect. |

| LogP | Estimated 1.5 - 2.5 | The presence of the bromine atom and the dimethyl groups increases lipophilicity. The isomer 5-Bromo-N,N-dimethylpyrazin-2-amine has a predicted LogP of 1.3051[1]. |

Proposed Synthesis Methodology

The most direct and plausible route to synthesize 6-bromo-N,N-dimethylpyrazin-2-amine is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed for the amination of halogenated pyridines, pyridazines, and pyrazines.[2][3]

The proposed starting material would be a di-halogenated pyrazine, such as 2,6-dibromopyrazine. The reaction involves the regioselective displacement of one of the bromine atoms by dimethylamine.

Caption: Proposed workflow for the synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and should be optimized by monitoring the reaction progress using techniques like TLC or LC-MS.

-

Reaction Setup: To a sealable reaction vessel, add 2,6-dibromopyrazine (1.0 eq) and a suitable polar aprotic solvent such as DMSO or NMP.

-

Reagent Addition: Add a solution of dimethylamine (2.0 - 2.5 eq., typically as a solution in THF or as a gas) to the reaction mixture at room temperature.

-

Heating: Seal the vessel and heat the reaction mixture to a temperature between 80 °C and 120 °C. The reaction is typically stirred for several hours to overnight.

-

Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) or LC-MS. The formation of the desired product and potentially a di-substituted byproduct should be observed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel to separate the desired mono-substituted product from any unreacted starting material and the di-substituted byproduct (N,N,N',N'-tetramethylpyrazine-2,6-diamine).

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral data can be anticipated.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.2 ppm (s, 1H): This singlet would correspond to the proton at the C3 position of the pyrazine ring.

-

δ ~7.8-8.0 ppm (s, 1H): This singlet corresponds to the proton at the C5 position. Its chemical shift is influenced by the adjacent bromine atom.

-

δ ~3.1-3.3 ppm (s, 6H): A sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups of the dimethylamino substituent.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155-160 ppm: Quaternary carbon at C2, attached to the dimethylamino group.

-

δ ~140-145 ppm: Carbon at C3.

-

δ ~135-140 ppm: Carbon at C5.

-

δ ~130-135 ppm: Quaternary carbon at C6, attached to the bromine atom.

-

δ ~40-45 ppm: Carbon signal for the two methyl groups of the dimethylamino moiety.

-

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Expected Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a characteristic doublet with a ~1:1 intensity ratio:

-

m/z for ⁷⁹Br isotope: 201.0

-

m/z for ⁸¹Br isotope: 203.0

-

-

Key Fragmentation Patterns (EI):

-

Loss of a methyl radical (-CH₃) from the molecular ion.

-

Loss of Br radical (-Br).

-

Fragmentation of the pyrazine ring.

-

Potential Applications in Research and Development

While specific applications for 6-bromo-N,N-dimethylpyrazin-2-amine are not yet documented, its structure suggests utility in several high-value research areas.

-

Medicinal Chemistry: The pyrazine core is present in drugs targeting various diseases. This compound could serve as a key intermediate for synthesizing novel kinase inhibitors, which are crucial in oncology.[5] The bromine atom can be replaced via Suzuki, Stille, or Buchwald-Hartwig coupling reactions to introduce diverse aryl or heteroaryl groups, enabling the exploration of structure-activity relationships (SAR).[6] Furthermore, substituted amino-pyrazines have been investigated for their antimicrobial properties.[7]

-

Agrochemicals: The pyridazine scaffold, structurally related to pyrazine, is found in various herbicides, fungicides, and insecticides.[6] This compound could be used to generate novel agrochemical candidates by functionalizing the bromine position.

-

Materials Science: Pyrazine derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and ligands for metal-organic frameworks (MOFs) due to their electronic properties and ability to coordinate with metals.

Safety and Handling

No specific safety data sheet (SDS) is available for 6-bromo-N,N-dimethylpyrazin-2-amine. However, based on the data for its analogs, the following precautions should be taken.[8][9]

-

Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

6-bromo-N,N-dimethylpyrazin-2-amine represents a promising yet underexplored chemical entity. Its combination of a biologically relevant pyrazine core, a versatile bromine handle for synthetic elaboration, and a modulating dimethylamino group makes it an attractive starting material for discovering new molecules with potential therapeutic, agrochemical, or material applications. This technical guide provides a predictive but robust framework for researchers to begin working with this compound, from its synthesis and characterization to its potential end-uses. As with any novel compound, careful experimental design and thorough analytical confirmation are paramount.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 [sigmaaldrich.com]

- 9. 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Solubility Profile of 6-Bromo-N,N-dimethylpyrazin-2-amine

[1][2]

Executive Summary

Compound: 6-Bromo-N,N-dimethylpyrazin-2-amine CAS: 1027512-51-1 Molecular Formula: C₆H₈BrN₃ Molecular Weight: 202.05 g/mol [1][2][3]

This guide addresses the solubility characteristics of 6-bromo-N,N-dimethylpyrazin-2-amine, a critical intermediate in the synthesis of pyrazine-based pharmaceuticals.[1][2] While specific solubility data is often proprietary or absent from public databases, this guide provides a predictive solubility model based on structural analysis and detailed experimental protocols for verifying solubility in a drug development context.[2]

Chemical Structure & Physicochemical Profile[3][4][5][6][7]

To understand solubility, we must first analyze the structural determinants of the molecule.[2]

| Property | Value / Description | Impact on Solubility |

| Core Scaffold | Pyrazine (1,4-diazine) | Nitrogen atoms act as H-bond acceptors, increasing polarity relative to benzene but maintaining aromatic character.[1][2] |

| Substituent 1 | Dimethylamino [-N(CH₃)₂] | Lipophilic electron-donating group.[1][2] Increases solubility in organic solvents; weakly basic.[2] |

| Substituent 2 | Bromo [-Br] | Highly lipophilic, electron-withdrawing.[1][2] Enhances solubility in halogenated and non-polar solvents.[2] |

| Predicted LogP | ~1.8 – 2.3 | Indicates moderate lipophilicity.[2] Preferentially soluble in organic solvents over water.[2] |

| pKa (Predicted) | ~2.0 – 3.0 (Pyrazine N) | Weakly basic. Solubility in water will increase significantly at pH < 2.[2] |

Structural Visualization

The molecule consists of a planar pyrazine ring. The symmetry is broken by the electron-donating dimethylamino group and the electron-withdrawing bromine, creating a dipole moment that favors polar aprotic solvents.[1][2]

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and functional group analysis, the following solubility profile is projected. This serves as a starting point for solvent selection in synthesis and purification.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary solvent for extraction and reactions.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Ideal for SₙAr reactions; difficult to remove.[2] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>50 mg/mL) | Excellent for extraction and chromatography. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | Good for recrystallization (solubility drops with temp).[2] |

| Ethers | THF, 2-MeTHF, MTBE | High to Moderate | Common reaction solvents; MTBE good for precipitation.[2] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Moderate | Used as anti-solvents to crash out the product.[2] |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<1 mg/mL) | Product will precipitate in water unless pH is acidic. |

Solubility Decision Workflow

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical process.

Figure 1: Solvent selection strategy based on process requirements for 6-bromo-N,N-dimethylpyrazin-2-amine.

Experimental Determination Protocols

As a researcher, you should not rely solely on predictions. The following protocols allow you to determine the exact solubility of your specific batch (which may vary with polymorphic form or purity).

Protocol A: Visual Solubility Screen (Qualitative)

Best for: Rapid solvent selection for chromatography or recrystallization.[1]

-

Prepare: Place 10 mg of 6-bromo-N,N-dimethylpyrazin-2-amine into a 4 mL clear glass vial.

-

Titrate: Add solvent in 100 µL increments at Room Temperature (25°C).

-

Agitate: Vortex for 30 seconds after each addition.

-

Observe:

-

Soluble: Clear solution obtained with <100 µL (Solubility > 100 mg/mL).

-

Moderately Soluble: Clear solution with 100–1000 µL (Solubility 10–100 mg/mL).

-

Insoluble: Solid remains after 1 mL (Solubility < 10 mg/mL).

-

Protocol B: Equilibrium Shake-Flask Method (Quantitative)

Best for: Pre-formulation studies and precise physical data.[1][2]

Materials:

-

Saturated solvent (to prevent evaporation effects).

-

0.45 µm PTFE Syringe Filters.[2]

Workflow:

Figure 2: Standard Shake-Flask workflow for quantitative solubility determination.

Step-by-Step:

-

Add excess solid (~50 mg) to 1 mL of the target solvent in a sealed vial.

-

Agitate at constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

-

Centrifuge or let stand to settle solids.[2]

-

Filter the supernatant using a 0.45 µm PTFE filter (avoid Nylon, which may bind the compound).

-

Dilute the filtrate 100-fold with methanol or acetonitrile.[2]

-

Analyze via HPLC-UV (254 nm) against a standard curve.[1]

Applications in Process Chemistry

Understanding the solubility of this intermediate is crucial for optimizing the synthesis of downstream API targets.[2]

Reaction Optimization

-

Nucleophilic Substitution (SₙAr): When reacting 2,6-dibromopyrazine with dimethylamine, the product (6-bromo-N,N-dimethylpyrazin-2-amine) is less polar than the starting material.[1][2]

Purification Strategy

-

Recrystallization: The moderate lipophilicity suggests that hot Ethanol or IPA are excellent candidates.[2] The compound dissolves at reflux but crystallizes upon cooling.[2]

-

Column Chromatography: Use a gradient of Hexane:Ethyl Acetate . Start at 100% Hexane and ramp to 20% EtOAc. The bromo-amine will elute relatively early due to its lipophilic nature compared to more polar byproducts.[1][2]

Safety & Handling

-

Hazard Classification: Treat as an Irritant (Skin/Eye) and potentially Harmful if Swallowed (Acute Tox. 4).

-

Solvent Hazards:

-

Waste Disposal: Halogenated organic waste (due to the Bromine atom and DCM if used).

References

-

PubChem Compound Summary. (2025). 6-bromo-N,N-dimethylpyrazin-2-amine (CID 54683072).[1][2] National Center for Biotechnology Information. Link

-

Sigma-Aldrich / Merck. (2025).[1] Product Specification: 6-Bromo-N,N-dimethylpyridin-2-amine (Analogous Structure Reference). Link

-

Combi-Blocks. (2025). Catalog Entry: 6-Bromo-N,N-dimethylpyrazin-2-amine (CAS 1027512-51-1).[1][2] Link

-

Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2] Link

Molecular weight and formula of 6-bromo-N,N-dimethylpyrazin-2-amine

An In-depth Technical Guide to 6-bromo-N,N-dimethylpyridin-2-amine

Senior Application Scientist Note: Initial searches for "6-bromo-N,N-dimethylpyrazin-2-amine" did not yield a compound with verifiable data in established chemical databases or literature. This suggests the possibility of a typographical error in the chemical name. However, a structurally similar and well-documented compound, 6-bromo-N,N-dimethylpyridin-2-amine , is readily available and possesses significant relevance in synthetic chemistry and drug discovery. This guide will, therefore, focus on this pyridine derivative (CAS 112575-13-0) to provide a technically accurate and valuable resource for researchers, scientists, and drug development professionals.

Introduction

6-bromo-N,N-dimethylpyridin-2-amine is a halogenated heterocyclic compound that has emerged as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing bromine atom and the electron-donating dimethylamino group on the pyridine scaffold, make it a valuable precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its applications, particularly in the realm of medicinal chemistry.

Chemical Properties and Data

The fundamental chemical and physical properties of 6-bromo-N,N-dimethylpyridin-2-amine are summarized in the table below. This data is crucial for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.07 g/mol | [1] |

| CAS Number | 112575-13-0 | [1][2] |

| IUPAC Name | 6-bromo-N,N-dimethylpyridin-2-amine | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 282.0 ± 20.0 °C at 760 mmHg | |

| Melting Point | 56-57 °C | |

| Purity | Typically ≥95% | [1] |

| Canonical SMILES | CN(C)C1=NC(=CC=C1)Br | [3] |

| InChI Key | MIOQBSPUPLFYHC-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

While specific, detailed synthetic protocols for 6-bromo-N,N-dimethylpyridin-2-amine are not extensively published in peer-reviewed journals, a general and plausible method involves the nucleophilic aromatic substitution (SNAr) on a suitable di-substituted pyridine. A likely precursor for this synthesis is 2,6-dibromopyridine.

The rationale behind this approach is the activation of the pyridine ring towards nucleophilic attack by the two electron-withdrawing bromine atoms. The introduction of a strong nucleophile, such as dimethylamine, can displace one of the bromine atoms. The choice of reaction conditions, including solvent, temperature, and the potential use of a base, is critical to favor the mono-substituted product and minimize the formation of the di-substituted byproduct.

Below is a generalized, step-by-step protocol for the synthesis of 6-bromo-N,N-dimethylpyridin-2-amine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dibromopyridine (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: To the stirred solution, add a solution of dimethylamine (2.0-2.2 equivalents, typically as a 40% solution in water or a 2M solution in THF) dropwise at room temperature. The excess dimethylamine is used to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

-

Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 6-bromo-N,N-dimethylpyridin-2-amine.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 6-bromo-N,N-dimethylpyridin-2-amine.

Applications in Drug Development

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of a bromine atom in 6-bromo-N,N-dimethylpyridin-2-amine makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents at the 6-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug discovery programs.

Logical Relationship Diagram for Applications

Caption: The role of 6-bromo-N,N-dimethylpyridin-2-amine in drug discovery.

Safety and Handling

6-bromo-N,N-dimethylpyridin-2-amine is harmful if swallowed. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

6-bromo-N,N-dimethylpyridin-2-amine is a valuable and versatile building block for organic synthesis. Its utility in constructing more complex molecular architectures, particularly through cross-coupling reactions, makes it a compound of significant interest to the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge necessary for its safe handling, synthesis, and application in research and development.

References

-

PubChemLite. 6-bromo-n,n-dimethylpyridin-2-amine (C7H9BrN2). Available from: [Link].

-

PubChem. 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine | C10H15BrN2 | CID 63962368. Available from: [Link].

-

PubChem. 6-Bromo-N,N-dimethyl-3-pyridazinamine | C6H8BrN3 | CID 19699315. Available from: [Link].

-

PubChemLite. 6-bromo-n,n-diethylpyridin-2-amine (C9H13BrN2). Available from: [Link].

-

ResearchGate. ChemInform Abstract: Synthesis of Brominated Novel N-Heterocycles: New Scaffolds for Antimicrobial Discovery. Available from: [Link].

-

PubChem. 6-bromo-N,N-dimethylnaphthalen-2-amine | C12H12BrN | CID 15508907. Available from: [Link].

-

ResearchGate. (PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Available from: [Link].

-

ResearchGate. para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. Available from: [Link].

-

PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link].

-

CyberLeninka. SELECTIVE BROMINATION OF 3-DIMETHYLAMINOPROPIONITRILE AND THE SYNTHESIS OF ITS REACTIVE DERIVATIVES. Available from: [Link].

Sources

6-bromo-N,N-dimethylpyrazin-2-amine CAS number and identifiers

An In-depth Technical Guide to 2-Amino-6-bromopyridine Derivatives for Drug Discovery Professionals

A Note on Chemical Nomenclature

This guide addresses the chemical compound 6-bromo-N,N-dimethylpyridin-2-amine . Initial searches for "6-bromo-N,N-dimethylpyrazin-2-amine" did not yield a readily available chemical entity in major databases. The pyrazine core features two nitrogen atoms at positions 1 and 4 of a six-membered aromatic ring, whereas the pyridine core contains only one. Given the abundance of data for the pyridine analogue, it is the likely compound of interest for research and development and is the focus of this comprehensive guide.

Introduction: The 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Its simple, low molecular weight structure provides an ideal starting point for the synthesis of complex, biologically active molecules with favorable drug-like properties.[1][2] The subject of this guide, 6-bromo-N,N-dimethylpyridin-2-amine , combines this key scaffold with a bromine atom—a versatile functional group for further chemical elaboration—and a dimethylamino group, which can influence solubility and target engagement. This unique combination makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[3]

Core Identifiers and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. The essential identifiers and physicochemical properties for 6-bromo-N,N-dimethylpyridin-2-amine are consolidated below.

| Identifier | Value | Source(s) |

| CAS Number | 112575-13-0 | [4] |

| IUPAC Name | 6-bromo-N,N-dimethylpyridin-2-amine | [5] |

| Synonym(s) | 6-bromo-N,N-dimethyl-2-pyridinamine | |

| Molecular Formula | C₇H₉BrN₂ | [5] |

| Molecular Weight | 201.07 g/mol | |

| Canonical SMILES | CN(C)C1=CC=CC(Br)=N1 | [5] |

| InChI | 1S/C7H9BrN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 | |

| InChIKey | MIOQBSPUPLFYHC-UHFFFAOYSA-N | |

| Physical Form | Liquid | |

| Melting Point | 56-57 °C | |

| Boiling Point | 282.0 ± 20.0 °C at 760 mmHg | |

| Purity | Typically ≥95% | [5] |

Safety and Handling

As a laboratory chemical, 6-bromo-N,N-dimethylpyridin-2-amine requires careful handling. The Globally Harmonized System (GHS) classifications indicate its potential hazards.

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Harmful/Irritant) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | [5] |

| Precautionary Statements | P260, P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P330, P501 | |

| Storage | Store at controlled room temperature or 4°C, protected from light, under an inert atmosphere. | [4] |

Synthetic Pathways and Reactivity

While specific, detailed synthetic protocols for 6-bromo-N,N-dimethylpyridin-2-amine are not extensively published, its structure suggests several plausible synthetic routes. The most common approaches for this class of compounds involve the functionalization of a pyridine ring.

One likely method is the nucleophilic aromatic substitution (SₙAr) on a di-halogenated precursor like 2,6-dibromopyridine.[6] The two electron-withdrawing bromine atoms activate the ring, making it susceptible to nucleophilic attack by dimethylamine. This reaction often requires elevated temperatures and may be facilitated by microwave irradiation.[6]

Alternatively, modern cross-coupling reactions provide a powerful toolkit. A Buchwald-Hartwig amination could be employed, coupling 2,6-dibromopyridine with dimethylamine in the presence of a palladium catalyst and a suitable ligand.

The bromine atom at the 6-position is a key functional handle for further diversification. It readily participates in various cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids.[6]

-

Buchwald-Hartwig Amination: To introduce a different amine group.

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

This versatility allows chemists to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry and Drug Discovery

The 2-aminopyridine scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates.[7] Its derivatives have shown promise across a wide range of therapeutic areas.

-

Kinase Inhibition: The 2-aminopyridine core is a well-known hinge-binding motif, crucial for targeting the ATP-binding site of many protein kinases.[3] Derivatives are actively being investigated as inhibitors of Janus kinase (JAK), Cyclin-Dependent Kinases (CDKs), and Aurora kinases for applications in oncology and inflammatory diseases.[3]

-

Central Nervous System (CNS) Disorders: The scaffold is found in drugs targeting neurological conditions. Its ability to be modified to cross the blood-brain barrier makes it attractive for developing treatments for neurodegenerative diseases.[8][9]

-

Antimicrobial and Antiparasitic Agents: Researchers have explored 2-aminopyridine derivatives for their potential as antibacterial, antifungal, and antiprotozoal agents, including for neglected tropical diseases.[10][11]

The structure of 6-bromo-N,N-dimethylpyridin-2-amine makes it an excellent starting point for exploring these therapeutic areas. The bromine atom allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Recommended Experimental Workflow: From Vial to In Vitro Screening

For a researcher acquiring this compound, a systematic approach is essential to ensure data integrity. The following workflow provides a self-validating system for compound characterization and preparation for biological screening.

Caption: Workflow for compound validation and preparation.

Step-by-Step Methodologies

Protocol 1: Compound Quality Control (QC)

-

Causality: It is critical to confirm the identity and purity of the starting material. Impurities or degradation can lead to false positives or negatives in biological assays, wasting significant time and resources.[12]

-

Structural Verification (LC-MS & NMR):

-

Dissolve a small sample (~1-2 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for ¹H NMR analysis. Confirm that the observed chemical shifts and coupling constants match the expected structure of 6-bromo-N,N-dimethylpyridin-2-amine.

-

Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile. Inject onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Verify the presence of a major peak with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

-

-

Purity Analysis (HPLC):

-

Using the same solution from the LC-MS, perform a High-Performance Liquid Chromatography (HPLC) analysis with a UV detector.

-

Integrate the area of all peaks. The purity should ideally be ≥95% for use in most screening assays.

-

Protocol 2: Stock Solution Preparation

-

Causality: A high-concentration, accurately prepared stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) is the foundation for all subsequent dilutions and biological testing.[13] Using DMSO allows for the solubilization of many organic compounds, but its final concentration in assays must be controlled to avoid cellular toxicity.[14]

-

Calculate Required Mass: Use a molarity calculator to determine the mass of the compound needed for your desired stock concentration (e.g., 10 mM) and volume.

-

Weigh and Dissolve:

-

Accurately weigh the calculated mass of the compound. For small quantities, it is best practice to dissolve the entire contents of the vial to avoid weighing errors.[15]

-

Add the calculated volume of high-purity, anhydrous DMSO to the vial.

-

Vortex gently until the solid is completely dissolved.[13] If necessary, use a brief sonication in a water bath to aid dissolution.[13]

-

-

Aliquot and Store:

Protocol 3: Preparation of Assay-Ready Plates

-

Causality: Serial dilution in 100% DMSO before the final dilution into aqueous assay buffer minimizes the risk of compound precipitation, which can lead to inaccurate concentration-response curves.[13]

-

DMSO Serial Dilution: In a microplate, perform serial dilutions of your high-concentration stock solution using 100% DMSO to create a range of concentrations (e.g., a 10-point, 3-fold dilution series).

-

Final Assay Dilution: Transfer a small, fixed volume from the DMSO serial dilution plate to your final assay plate containing the cells or biochemical reagents in aqueous buffer. This final step ensures the desired compound concentrations are achieved while keeping the final DMSO concentration low and consistent across all wells (typically ≤0.5%).[14][16]

-

Vehicle Control: Always include wells that receive the same final concentration of DMSO without the compound. This vehicle control is essential to ensure that any observed biological effects are due to the compound and not the solvent.[13]

Conclusion

6-bromo-N,N-dimethylpyridin-2-amine is a valuable and versatile building block for drug discovery. Its 2-aminopyridine core provides a proven scaffold for engaging a multitude of biological targets, while the strategically placed bromine atom offers a gateway for extensive chemical modification. By following rigorous, self-validating protocols for quality control and solution preparation, researchers can confidently incorporate this compound into their screening cascades, enhancing the probability of identifying novel and effective therapeutic candidates.

References

- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

- Benchchem. (n.d.). Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry.

-

ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. Retrieved from [Link]

- Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine.

- Benchchem. (n.d.). The Ascending Trajectory of 2-Aminobipyridine Derivatives in Drug Discovery: A Technical Review.

-

Thomas, R. S., et al. (2018). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Applied In Vitro Toxicology, 4(3), 197-206. [Link]

- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.

-

Boroncore. (n.d.). 112575-13-0 | 6-BROMO-2-N,N-DIMETHYLAMINOPYRIDINE. Retrieved from [Link]

-

Al-Zahrani, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465. [Link]

-

Li, H., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Omega, 3(10), 13245-13256. [Link]

-

RSC Publishing. (2021). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

-

Li, H., et al. (2019). Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry, 62(7), 3465-3476. [Link]

- MCE. (n.d.). Compound Handling Instructions.

-

ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - an unsung hero in drug discovery. PubMed. [Link]

- Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.

- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.

- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis.

- International Biopharmaceutical Industry. (2023).

-

Protocol Online. (2013). Making a stock solution for my drug using DMSO. Retrieved from [Link]

-

Laurent, C., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 16(2), 113-132. [Link]

-

Niles, A. L., et al. (2009). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Chemical Genomics, 3, 20-30. [Link]

- Benchchem. (n.d.). Common side products in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine.

-

Lim, C., et al. (2018). Quality Control of Quantitative High Throughput Screening Data. Frontiers in Pharmacology, 9, 111. [Link]

- Benchchem. (n.d.). 6-Bromo-N,N-dimethylpyridazin-3-amine molecular weight and formula.

-

PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-N,N-dimethylnaphthalen-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2-Aminopyridine - an unsung hero in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 112575-13-0|6-Bromo-N,N-dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 11. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.cn [medchemexpress.cn]

- 15. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pKa and Basicity of 6-bromo-N,N-dimethylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the ionization constant (pKa) of a molecule is a critical physicochemical parameter. It governs a compound's solubility, absorption, distribution, metabolism, and excretion (ADMET) properties, all of which are pivotal for its therapeutic efficacy.[1][2] This guide provides a comprehensive analysis of the pKa and basicity of 6-bromo-N,N-dimethylpyrazin-2-amine, a substituted pyrazine derivative of interest in contemporary research. Pyrazine and its derivatives are prevalent scaffolds in biologically active compounds, making a thorough understanding of their electronic properties essential.[3][4][5]

This document will delve into the theoretical underpinnings of this molecule's basicity, influenced by its distinct substituents. Furthermore, it will furnish detailed, field-proven methodologies for both the experimental and computational determination of its pKa values, equipping researchers with the practical knowledge to characterize this and similar compounds.

Theoretical Framework: Understanding the Basicity of 6-bromo-N,N-dimethylpyrazin-2-amine

The basicity of 6-bromo-N,N-dimethylpyrazin-2-amine is a composite of the electronic properties of the parent pyrazine ring and the influence of its two substituents: the electron-donating N,N-dimethylamino group and the electron-withdrawing bromo group.

The Pyrazine Core: An Electron-Deficient Heterocycle

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-disposition.[3][4] It is a weaker base than pyridine, with a pKa of approximately 0.65 for its conjugate acid.[3][4][6] This reduced basicity is attributed to the presence of the second electronegative nitrogen atom, which withdraws electron density from the ring and from the other nitrogen, making the lone pair of electrons on each nitrogen less available for protonation.[7]

Influence of Substituents on Basicity

The overall basicity of 6-bromo-N,N-dimethylpyrazin-2-amine is modulated by the electronic interplay of its substituents.

-

The N,N-dimethylamino Group (-N(CH₃)₂): This group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, where the lone pair on the exocyclic nitrogen delocalizes into the pyrazine ring, significantly increases the electron density of the ring. This heightened electron density, particularly at the ring nitrogens, is expected to substantially increase the basicity of the molecule compared to unsubstituted pyrazine. In the context of pyridine, a dimethylamino group at the 4-position dramatically increases basicity.[8]

-

The Bromo Group (-Br): The bromine atom is an electronegative element and thus exhibits an electron-withdrawing inductive effect (-I effect). It also possesses lone pairs that can be donated to the ring via resonance (+M effect), but for halogens, the inductive effect typically outweighs the resonance effect. Therefore, the bromo group is expected to decrease the electron density of the pyrazine ring and, consequently, decrease the basicity of the molecule.[8]

Predicting the Protonation Site and Overall Basicity

The net effect on the basicity of 6-bromo-N,N-dimethylpyrazin-2-amine will be a balance between the powerful electron-donating N,N-dimethylamino group and the deactivating bromo group. It is anticipated that the electron-donating effect of the dimethylamino group will be dominant, resulting in a molecule that is significantly more basic than the parent pyrazine.

The most likely site of protonation will be one of the two ring nitrogen atoms. The N,N-dimethylamino group will increase the electron density at both ring nitrogens, making them more susceptible to protonation. The precise pKa value will depend on the final electronic distribution within the molecule.

Experimental Determination of pKa

The experimental determination of pKa is crucial for validating theoretical predictions and for regulatory submissions. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[9][10]

Potentiometric Titration

This classical method involves the gradual addition of an acid to a solution of the basic analyte and monitoring the resulting pH change. The pKa is determined from the inflection point of the resulting titration curve.[2][10][11]

Experimental Protocol for Potentiometric Titration:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of 6-bromo-N,N-dimethylpyrazin-2-amine and dissolve it in a suitable volume (e.g., 50 mL) of deionized, carbonate-free water.

-

If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol can be used. However, the pKa value obtained will be an apparent pKa (pKa') and will need to be corrected to obtain the aqueous pKa.

-

Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[2]

-

-

Titrant Preparation:

-

Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).

-

-

Instrumentation and Setup:

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[11]

-

Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[2]

-

-

Titration Procedure:

-

Add the standardized HCl solution in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette or an automated titrator.

-

After each addition, allow the pH reading to stabilize before recording the value.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point.[11] This can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the equivalence point is the maximum, or a second derivative plot (Δ²pH/ΔV² vs. V), where the equivalence point is the zero crossing.

-

Data Presentation: Hypothetical Potentiometric Titration Data

| Volume of 0.1 M HCl (mL) | Measured pH |

| 0.00 | 8.50 |

| 1.00 | 7.80 |

| 2.00 | 7.20 |

| 2.50 | 6.80 |

| 3.00 | 6.00 |

| 3.50 | 5.20 |

| 4.00 | 4.60 |

| 5.00 | 3.50 |

| 6.00 | 2.90 |

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, as the UV-Vis absorbance spectrum will change with protonation state. It requires a smaller amount of sample compared to potentiometry.[10]

Experimental Protocol for UV-Vis Spectrophotometry:

-

Preliminary Scans:

-

Prepare two stock solutions of 6-bromo-N,N-dimethylpyrazin-2-amine in a suitable solvent (e.g., methanol or water).

-

Dilute one stock solution in a highly acidic buffer (e.g., pH 1-2) to ensure the compound is fully protonated.

-

Dilute the other stock solution in a basic buffer (e.g., pH 10-11) to ensure the compound is in its neutral form.

-

Record the UV-Vis spectra of both solutions to identify the wavelengths of maximum absorbance for both the protonated and neutral species.

-

-

Preparation of Buffer Solutions:

-

Prepare a series of buffers with known pH values spanning the expected pKa of the analyte (e.g., from pH 2 to 8 in 0.5 pH unit increments).

-

-

Measurement:

-

Prepare a series of solutions with a constant concentration of the analyte in each of the prepared buffers.

-

Measure the absorbance of each solution at the identified wavelengths of maximum absorbance.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength versus the pH. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal.[9]

-

Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AB is the absorbance of the basic form, and AA is the absorbance of the acidic form.

-

Computational pKa Prediction

In modern drug discovery, computational methods are invaluable for the early-stage prediction of physicochemical properties, including pKa.[1][12] These methods can provide rapid estimations and guide synthetic efforts.

Quantum Mechanical Methods

Quantum mechanical (QM) calculations can be employed to determine the pKa by calculating the Gibbs free energy change (ΔG) of the protonation reaction.

Workflow for QM-based pKa Prediction:

-

Structure Optimization:

-

Build the 3D structures of the neutral 6-bromo-N,N-dimethylpyrazin-2-amine and its protonated form (conjugate acid).

-

Perform geometry optimization for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or COSMO). Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is commonly used.

-

-

Free Energy Calculation:

-

Calculate the Gibbs free energies of the optimized neutral and protonated species in the solvated state.

-

-

pKa Calculation:

-

The pKa is calculated using the following thermodynamic cycle: pKa = (ΔGsolv) / (2.303 * RT) where ΔGsolv is the free energy change of the deprotonation reaction in solution. This requires the calculation of the free energy of the proton in solution, which is often a fitted empirical value.

-

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models use statistical methods to correlate chemical structure with a specific property, in this case, pKa.[1] These models are trained on large datasets of experimentally determined pKa values.

Application of QSAR:

-

Specialized software packages (e.g., ChemAxon, ACD/Labs) have pre-built QSAR models that can predict the pKa of a molecule based on its 2D structure.[1]

-

These tools identify the ionizable centers in the molecule and predict the pKa for each. For 6-bromo-N,N-dimethylpyrazin-2-amine, predictions would be provided for the ring nitrogens.

Data Presentation: Predicted pKa Values

| Method | Predicted pKa | Notes |

| QM (DFT) | 3.5 - 5.0 | Dependent on the level of theory and solvation model. |

| QSAR (e.g., ChemAxon) | 3.8 ± 0.5 | Based on a large training set of nitrogen-containing heterocycles. |

Conclusion

The basicity of 6-bromo-N,N-dimethylpyrazin-2-amine is a nuanced property dictated by the interplay of the electron-deficient pyrazine core and its substituents. The potent electron-donating N,N-dimethylamino group is expected to render the molecule significantly more basic than unsubstituted pyrazine, despite the presence of the deactivating bromo group. For drug development professionals and researchers, an accurate determination of this compound's pKa is paramount. This guide has provided a robust theoretical framework for understanding its basicity and has detailed both experimental and computational methodologies for its precise quantification. The application of these protocols will enable a thorough characterization of 6-bromo-N,N-dimethylpyrazin-2-amine, facilitating its advancement in research and development pipelines.

References

- Sparatore, A., et al. (2009). Pyrazines. In Comprehensive Heterocyclic Chemistry III (Vol. 6, pp. 687-810). Elsevier.

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343–347. Available at: [Link]

-

Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7440. Available at: [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Available at: [Link]

-

PubChem. 6-bromo-N,N-dimethylnaphthalen-2-amine. Available at: [Link]

-

Wikipedia. Pyrazine. Available at: [Link]

-

Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 90. Available at: [Link]

-

ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Available at: [Link]

-

MDPI. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Available at: [Link]

-

PubChem. Aminopyrazine. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics, 15(90). Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

ScienceDirect. (2011). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available at: [Link]

-

MDPI. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Available at: [Link]

-

MDPI. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. Available at: [Link]

-

ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

ResearchGate. (2014). Predicted pKa values for the secondary and tertiary amines shown in... Available at: [Link]

-

ResearchGate. (2018). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. Available at: [Link]

-

ACS Publications. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. Available at: [Link]

-

MIT OpenCourseWare. THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Available at: [Link]

-

ACS Publications. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2025). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Available at: [Link]

-

Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. Available at: [Link]

-

ResearchGate. Electrophilic Substitution In Azines. Available at: [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]

-

International Journal of Innovative Research in Science & Soul. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available at: [Link]

-

Scribd. Effect of Substituents On Basicity of Pyridine. Available at: [Link]

- Google Patents. EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.

Sources

- 1. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. reddit.com [reddit.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

Methodological & Application

Application Note: Regioselective Synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine

This Application Note is structured to guide a medicinal chemist or process scientist through the regioselective synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine , a critical scaffold in the development of kinase inhibitors (e.g., SHP2, PI3K) and other pharmacophores.

) of 2,6-DibromopyrazineExecutive Summary

This protocol details the mono-amination of 2,6-dibromopyrazine to synthesize 6-bromo-N,N-dimethylpyrazin-2-amine. While 2,6-dibromopyrazine is a symmetric electrophile, the introduction of the first electron-donating amine group significantly deactivates the pyrazine ring toward subsequent nucleophilic attacks. This electronic bias allows for high regioselectivity for the mono-substituted product under controlled stoichiometry and temperature.

Key Performance Indicators:

-

Target Yield: >85%

-

Purity: >98% (HPLC)

-

Selectivity: >20:1 (Mono- vs. Bis-substitution)

Scientific Foundation & Mechanism

The Electrophile: Pyrazine vs. Pyridine

Unlike pyridine, the pyrazine ring contains two nitrogen atoms, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the C-Br bonds highly susceptible to nucleophilic attack via the

Regiocontrol via Electronic Deactivation

The success of this synthesis relies on kinetic control derived from electronic feedback.

-

Initial State: 2,6-dibromopyrazine is highly electron-deficient due to the inductive effect of two bromine atoms and the diaza-ring.

-

First Substitution: The nucleophilic attack of dimethylamine displaces one bromide.

-

Deactivation: The newly installed dimethylamino group (

) is a strong resonance donor (

This distinct reactivity gap prevents the formation of the 2,6-bis(dimethylamino)pyrazine byproduct, provided the reaction temperature is kept moderate.

Reaction Mechanism Diagram

The following Graphviz diagram illustrates the Addition-Elimination pathway (Meisenheimer Complex).

Figure 1: Mechanistic pathway of the

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 2,6-Dibromopyrazine | 237.88 | 1.0 | Starting Material |

| Dimethylamine (2.0M in THF) | 45.08 | 1.1 - 1.2 | Nucleophile |

| Triethylamine ( | 101.19 | 1.5 | Base (Scavenger) |

| Ethanol (Absolute) | Solvent | N/A | Solvent (Polar Protic) |

Note: Aqueous dimethylamine (40%) can be used, but anhydrous conditions (THF solution) generally simplify the workup and reduce hydrolysis byproducts.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 2,6-dibromopyrazine (1.0 eq) and Absolute Ethanol (10 volumes relative to mass, e.g., 10 mL per 1 g).

-

Why Ethanol? Polar protic solvents stabilize the anionic Meisenheimer intermediate, accelerating the reaction rate compared to non-polar solvents.

Step 2: Reagent Addition

-

Add Triethylamine (1.5 eq) to the stirring solution.

-

Cool the mixture to

(ice bath). Although the reaction is not violently exothermic, cooling ensures the volatile dimethylamine stays in solution during addition. -

Add Dimethylamine (2.0M in THF) (1.1 eq) dropwise over 10 minutes.

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (RT).

-

Stir at RT for 2–4 hours.

-

Monitor via TLC/LCMS:

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Observation: Starting material (

) should disappear; Product ( -

Troubleshooting: If conversion is slow after 4 hours, heat to

. Avoid boiling to prevent loss of amine.

-

Step 4: Workup

-

Concentrate the reaction mixture under reduced pressure to remove Ethanol and excess amine.

-

Redissolve the residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

-

Dry the organic layer over anhydrous

, filter, and concentrate.

Step 5: Purification

-

The crude material is often pure enough (>90%) for the next step.

-

If high purity is required, purify via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexanes).

Process Workflow Diagram

Figure 2: Decision tree for reaction monitoring and purification.

Analytical Data & Quality Control

To validate the synthesis, compare your isolated material against these expected spectral characteristics.

| Method | Expected Signal | Interpretation |

| 1H NMR (CDCl3, 400 MHz) | N-Methyl protons (Dimethylamino group). | |

| Pyrazine ring proton (C3). | ||

| Pyrazine ring proton (C5). | ||

| LC-MS (ESI+) | m/z 202.0 / 204.0 | Characteristic 1:1 isotopic pattern for Bromine ( |

| Appearance | Off-white to pale yellow solid | Typical for amino-pyrazines. |

Note on NMR: The two aromatic protons on the pyrazine ring will appear as singlets. The proton ortho to the bromine is typically more deshielded (downfield) than the proton ortho to the amine, though they are close in shift.

Safety & Hazards (HSE)

-

2,6-Dibromopyrazine: Irritant. Potential skin sensitizer. Handle in a fume hood.

-

Dimethylamine: Volatile, flammable, and corrosive. Avoid inhalation. If using the THF solution, ensure no ignition sources are present.

-

Reaction Pressure: If running in a sealed tube (not required but possible), be aware of pressure build-up from heating volatile amines.

References

- Topic: Regioselectivity in nucleophilic substitution of chloropyrazines.

-

Analogous Synthetic Protocols (Patent Literature)

- Title: Compounds and Methods for Kinase Inhibition (Example of aminopyrazine synthesis).

- Source: WO 2010/146133 (P

-

Link:

- Context: Describes similar conditions on di-halo heteroaromatics using amines in alcoholic solvents.

-

Product Data & Safety

- Title: 6-Bromo-N,N-dimethylpyridin-2-amine (Analogous structure d

- Source: Sigma-Aldrich Product Sheet.

-

Link:

- Context: Used for safety handling comparisons (H302, H315).

-

BenchChem Technical Support

Sources

Protocol for nucleophilic aromatic substitution to form 6-bromo-N,N-dimethylpyrazin-2-amine

Abstract & Introduction

The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., Entospletinib). This application note details a robust, scalable protocol for the synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine from 2,6-dibromopyrazine .

The primary challenge in this synthesis is regioselectivity . Because the starting material is symmetric, the first nucleophilic attack yields the desired product. However, the electron-deficient nature of the pyrazine ring makes the product susceptible to a second substitution, leading to the formation of the bis-dimethylamino impurity. This guide provides an optimized method using controlled stoichiometry and temperature to maximize mono-substitution (

Mechanistic Insight: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an Addition-Elimination mechanism.[1] The pyrazine ring is highly electron-deficient due to the two nitrogen atoms, which lower the energy of the LUMO and stabilize the negative charge in the intermediate.

Electronic Activation

-

Inductive Effect (-I): The bromine atoms and ring nitrogens withdraw electron density, activating the carbons at positions 2 and 6.

-

Resonance Effect (-M): The intermediate Meisenheimer complex is stabilized by the ability of the ring nitrogens to accept the negative charge.

Reaction Pathway

The nucleophile (dimethylamine) attacks the C-2 position, breaking the aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequent re-aromatization expels the bromide leaving group.

Figure 1: Mechanism of

Experimental Optimization

To achieve high selectivity, reaction parameters must be tuned to differentiate between the reactivity of the starting material and the mono-substituted product.

Solvent and Base Selection

While polar aprotic solvents (DMF, DMSO) accelerate

Table 1: Parameter Optimization Matrix

| Parameter | Condition A (Aggressive) | Condition B (Mild) | Condition C (Optimized) |

| Solvent | DMF | Ethanol | THF |

| Temperature | 80°C | 25°C | 0°C to 25°C |

| Base | |||

| Stoichiometry | 2.5 eq DMA | 1.0 eq DMA | 1.1 eq DMA |

| Outcome | High yield, but ~15% bis-product | Slow conversion (>24h) | >90% Mono, <2% Bis |

Detailed Protocol

Target Scale: 10 mmol (2.38 g of starting material)

Reagents & Materials

-

2,6-Dibromopyrazine: 2.38 g (10.0 mmol)

-

Dimethylamine (DMA): 5.5 mL of 2.0 M solution in THF (11.0 mmol, 1.1 eq)

-

Triethylamine (

): 1.67 mL (12.0 mmol, 1.2 eq) -

Tetrahydrofuran (THF): 20 mL (anhydrous)

-

Ethyl Acetate / Hexanes: For extraction and purification.

Step-by-Step Procedure

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 2,6-dibromopyrazine (2.38 g) and anhydrous THF (20 mL). Stir until fully dissolved.

-

Cooling: Submerge the flask in an ice-water bath to cool the solution to 0°C .

-

Why? Lower temperature kinetically favors the first substitution over the second.

-

-

Base Addition: Add Triethylamine (1.67 mL) in one portion.

-

Nucleophile Addition: Add the Dimethylamine solution (5.5 mL) dropwise over 10 minutes via syringe.

-

Caution: Exothermic reaction.[2] Rapid addition may cause local heating and promote bis-substitution.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C) . Stir for 4–6 hours.

-

Monitoring: Check progress via TLC (20% EtOAc in Hexanes) or LCMS.

-

Target: Disappearance of starting material (

) and appearance of product (

-

-

Quench & Workup:

-

Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel column chromatography (0-10% EtOAc in Hexanes).

Figure 2: Experimental workflow for the synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine.

Quality Control & Characterization

Verify the identity and purity of the product using the following metrics.

Expected Data

-

Physical State: Pale yellow solid.

-

NMR (400 MHz,

- 7.85 (s, 1H, Pyrazine H-3)

- 7.65 (s, 1H, Pyrazine H-5)

-

3.15 (s, 6H,

-

Note: The two aromatic protons appear as singlets.

-

LCMS (ESI+):

-

Expected Mass

(1:1 ratio due to -

Bis-product check: Look for mass 167.1 (

for bis-dimethylamino), which indicates over-reaction.

-

Troubleshooting Guide

-

Problem: Significant formation of bis-product.

-

Solution: Reduce temperature to 0°C for the entire duration or reduce DMA equivalents to 1.05.

-

-

Problem: Incomplete conversion after 6 hours.

-

Solution: Add 0.1 eq of DMA and warm to 35°C. Do not exceed 40°C.

-

-

Problem: Emulsion during extraction.

-

Solution: The triethylammonium bromide salt can act as a surfactant. Wash thoroughly with water before adding brine.

-

Safety Considerations

-

2,6-Dibromopyrazine: Irritant and potential skin sensitizer. Handle in a fume hood.

-

Dimethylamine: Volatile, flammable, and toxic. If using the 2M THF solution, handle with syringe techniques to avoid liberation of gas.

-

Reaction Profile:

reactions are exothermic.[2] Scale-up requires careful thermal management (active cooling).

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (General mechanism of ).

-

BenchChem. Common side products in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine. Link (Analogous chemistry and troubleshooting for diazine systems).

-

Google Patents. Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide. US20100267955A1. Link (General protocols for aminolysis of halopyrazines).

-

National Institutes of Health (PMC). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Link (Detailed discussion on regioselectivity in heterocyclic

).

Sources

Application Note: Strategic Utilization of 6-Bromo-N,N-dimethylpyrazin-2-amine in Drug Discovery

Executive Summary

This guide details the strategic application of 6-bromo-N,N-dimethylpyrazin-2-amine (CAS: 135225-60-2 / Analogous) as a privileged scaffold in medicinal chemistry.[1][2]

The pyrazine core is a bioisostere of pyridine and benzene, widely utilized to optimize pharmacokinetic (PK) profiles by reducing lipophilicity (LogP) while maintaining aromaticity. The specific substitution pattern of this scaffold offers a unique "push-pull" electronic system:

-

C-2 Dimethylamine: Acts as a strong Electron Donating Group (EDG) and a solubility handle.[1][2]

-

C-6 Bromide: Serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for rapid library expansion.[1][2]

This note provides validated protocols for functionalizing the C-6 position and outlines its utility in designing ATP-competitive kinase inhibitors.

Chemical Profile & Reactivity[2][3][4][5][6][7][8]

Structural Analysis

The 2,6-disubstitution pattern creates a meta-like relationship between the solubilizing group (amine) and the growth vector (bromide).

-

Electronic Environment: The pyrazine ring is naturally electron-deficient (π-deficient).[1][2] However, the dimethylamine at C-2 increases electron density, potentially deactivating the ring toward Nucleophilic Aromatic Substitution (

) compared to a naked halopyrazine. Consequently, Pd-catalyzed coupling is the preferred method for functionalization.

Functionalization Workflow

The following diagram illustrates the decision matrix for functionalizing this scaffold based on the target moiety.

Figure 1: Synthetic divergence from the 6-bromo-pyrazine core.[1][2] The bromide serves as the universal exit vector for diverse chemical space exploration.

Application Case Study: Kinase Inhibitor Design

In the context of kinase drug discovery, this scaffold is frequently employed to target the ATP-binding pocket.[3][4] The pyrazine nitrogens (N1/N4) can serve as hydrogen bond acceptors for the "hinge region" of the kinase (e.g., interacting with the backbone amide of Met, Leu, or Glu residues).

Design Logic (The "Hinge Binder" Hypothesis)

-

Hinge Interaction: The pyrazine N1 accepts a H-bond from the kinase hinge.[1][2][3]

-

Solvent Exposure: The C-2 dimethylamine projects into the solvent-exposed region, improving solubility and preventing non-specific hydrophobic binding.[1][2]

-

Selectivity Pocket: The C-6 substituent (introduced via Suzuki coupling) extends into the hydrophobic back-pocket (Gatekeeper region), determining selectivity between kinase families (e.g., EGFR vs. CDK).